molecular formula C24H24N4O3 B2400008 3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-46-1

3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2400008
CAS RN: 921536-46-1
M. Wt: 416.481
InChI Key: IKDKVOCRJPWEMJ-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative. Pyrrolo[3,2-d]pyrimidines are a type of heterocyclic aromatic organic compound with a pyrrole ring fused to a pyrimidine ring . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic structure with a five-membered ring (pyrrole) fused to a six-membered ring (pyrimidine) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrolo[3,2-d]pyrimidine core and the various functional groups attached to it .

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In a study by Abdelhamid et al., a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized. The compound was screened for its antimicrobial activity against various microorganisms . Further research could explore its efficacy against specific bacterial strains, fungi, and other pathogens.

Kinase Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potential kinase inhibitors. Specifically, halogenated ‘(E )-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized and evaluated. These compounds may have applications in targeted kinase inhibition, potentially impacting cellular signaling pathways and disease progression .

TrmD Inhibitors

A compound with a similar structure, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, exhibited both antimicrobial activity and high affinity to the TrmD inhibitor’s binding site. TrmD is an essential enzyme involved in tRNA modification, making this compound relevant for antimicrobial drug development .

Other Pharmacological Activities

While specific studies on our compound are limited, related heterocyclic structures have shown diverse pharmacological activities. These include anticancer, antioxidant, antidepressant, anticonvulsant, antihypertensive, and acetylcholinesterase inhibition properties. Additionally, thiazoles and 1,2,4-triazolopyrimidines have been explored for various therapeutic indications, such as allergies, inflammation, bacterial infections, and HIV treatment .

properties

IUPAC Name

3-benzyl-5-methyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-15(2)17-9-11-18(12-10-17)25-22(29)19-14-27(3)21-20(19)26-24(31)28(23(21)30)13-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3,(H,25,29)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDKVOCRJPWEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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